molecular formula C16H14N2O B10755154 N-(3-methylphenyl)-5-phenyl-1,3-oxazol-2-amine

N-(3-methylphenyl)-5-phenyl-1,3-oxazol-2-amine

Cat. No.: B10755154
M. Wt: 250.29 g/mol
InChI Key: XLGKHWGSIZWZNN-UHFFFAOYSA-N
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Description

GW632046X is a chemical compound known for its role as an inhibitor of firefly luciferase, with an inhibitory concentration (IC50) value of 0.58 micromolar . Firefly luciferase is an enzyme commonly used in bioluminescent assays, making GW632046X a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW632046X involves the reaction of specific aromatic compounds under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .

Industrial Production Methods: Industrial production of GW632046X follows stringent protocols to ensure high purity and consistency. The compound is synthesized in controlled environments, often involving multiple steps of purification and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: GW632046X primarily undergoes substitution reactions due to the presence of reactive aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halogenated reagents and catalysts.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted aromatic compounds .

Scientific Research Applications

GW632046X has a wide range of applications in scientific research:

Mechanism of Action

GW632046X exerts its effects by inhibiting the activity of firefly luciferase. The compound binds to the active site of the enzyme, preventing the oxidation of luciferin and subsequent light emission. This inhibition is crucial for controlling and studying bioluminescent reactions in various assays .

Comparison with Similar Compounds

  • CTK7A
  • HIF-2α-IN-8
  • Tilorone dihydrochloride
  • Glucosamine sulfate
  • HIF1-IN-3

Comparison: GW632046X is unique due to its high specificity and potency as a firefly luciferase inhibitor. Compared to similar compounds, it has a lower IC50 value, indicating higher efficacy at lower concentrations. This makes it particularly valuable in sensitive bioluminescent assays .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(3-methylphenyl)-5-phenyl-1,3-oxazol-2-amine

InChI

InChI=1S/C16H14N2O/c1-12-6-5-9-14(10-12)18-16-17-11-15(19-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)

InChI Key

XLGKHWGSIZWZNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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